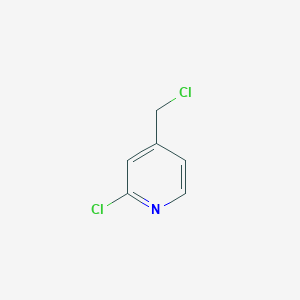
Leucinamide-beta-carboline-3-carboxylate methyl ester
Descripción general
Descripción
Leucinamide-beta-carboline-3-carboxylate methyl ester, also known as Leu-b-CCME, is a chemical compound with the CAS Registry Number 110672-77-0 . It is a complex molecule that contains a total of 48 bonds, including 27 non-Hydrogen bonds, 17 multiple bonds, 6 rotatable bonds, 2 double bonds, and 15 aromatic bonds . The structure also includes 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic ester, 1 aromatic secondary amide, 1 Pyrrole, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of Leucinamide-beta-carboline-3-carboxylate methyl ester is quite complex. It contains multiple types of bonds and functional groups, including aromatic bonds, double bonds, and a variety of ring structures . This complexity likely contributes to its unique properties and potential applications.Physical And Chemical Properties Analysis
Leucinamide-beta-carboline-3-carboxylate methyl ester has a molecular formula of C19H21N3O3 and a molecular weight of 339.39 . Further details about its physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not available in the current search results.Aplicaciones Científicas De Investigación
Beta-CMC (a related compound) selectively antagonizes the sedative effects of benzodiazepines but not their anxiolytic or anticonvulsant effects, indicating potential for drug discovery (Prado de Carvalho et al., 1986).
Beta-carboline esters demonstrate different pharmacological effects. Methyl and ethyl esters are potent proconvulsants, while propyl ester is not, likely due to varying agonistic and antagonistic actions at their recognition sites (Oakley & Jones, 1982).
Beta-carboline can induce seizures in baboons, possibly by binding to a specific subclass of benzodiazepine receptors (Cepeda et al., 1981).
1-Substituted beta-carboline-3-carboxylates with electron-withdrawing substituents show high affinities for the brain benzodiazepine recognition site, suggesting their potential as brain benzodiazepine antagonists (Bracher, Hildebrand & Häberlein, 2004).
Methylamide-beta-carboline-3-carboxylate and glycinamide-beta-carboline-3-carboxylate methyl ester both increase hippocampal neuron activity (Glushankov & Pliashkevich, 1988).
Beta-carboline esters like beta-CCM and beta-CCE can antagonize the antinociceptive and satiety effects of cholecystokinin in the central nervous system, potentially affecting pain and appetite (Itonaga, Uruno & Kubota, 1988).
Propiedades
IUPAC Name |
methyl (2S)-4-methyl-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-11(2)8-16(19(24)25-3)22-18(23)15-9-13-12-6-4-5-7-14(12)21-17(13)10-20-15/h4-7,9-11,16,21H,8H2,1-3H3,(H,22,23)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOFLACLODXZBA-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149353 | |
| Record name | Leucinamide-beta-carboline-3-carboxylate methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leucinamide-beta-carboline-3-carboxylate methyl ester | |
CAS RN |
110672-77-0 | |
| Record name | Leucinamide-beta-carboline-3-carboxylate methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110672770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucinamide-beta-carboline-3-carboxylate methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)
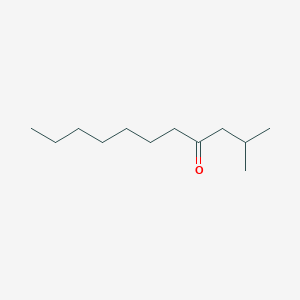
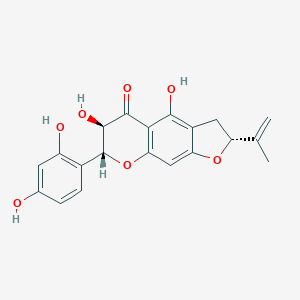
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)
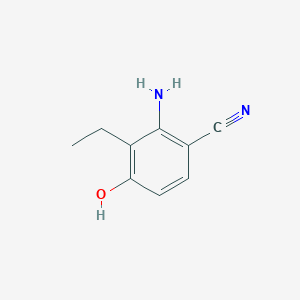
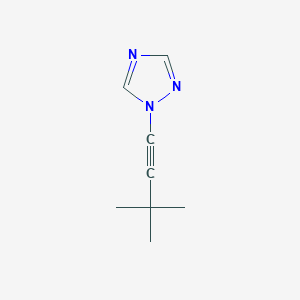
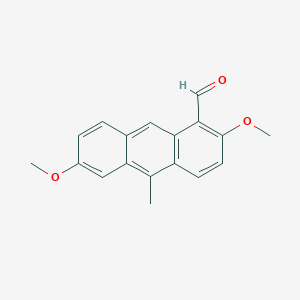
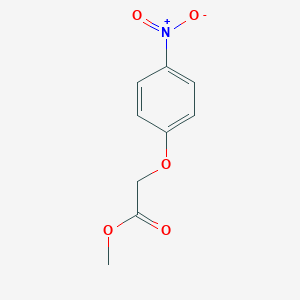
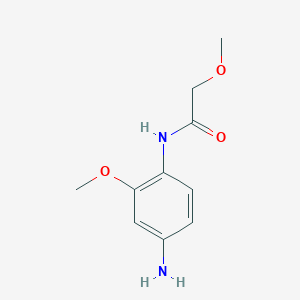
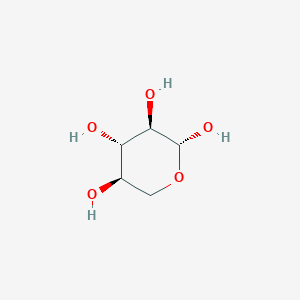

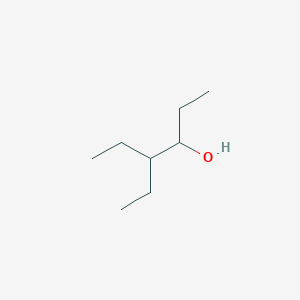
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)
